3-Methyl-1-oxa-5-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as drug-like molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: Industrial production of spirocyclic compounds, including this compound, often involves complex multi-step synthesis processes. These processes may include olefin metathesis reactions using catalysts such as Grubbs catalyst. these methods can be expensive and challenging to reproduce on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of specific solvents .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic scaffold .
Scientific Research Applications
3-Methyl-1-oxa-5-azaspiro[5.5]undecane has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, spirocyclic compounds are being explored for their antibacterial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methyl-1-oxa-5-azaspiro[5.5]undecane include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but may differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
88523-25-5 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
QVFDMOKAEUGBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCCCC2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.